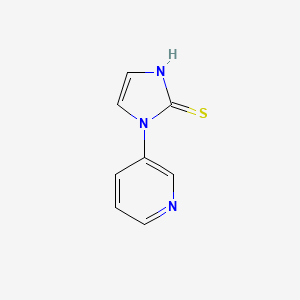

1-Pyridin-3-YL-1H-imidazole-2-thiol

説明

1-Pyridin-3-YL-1H-imidazole-2-thiol is a heterocyclic compound that contains both pyridine and imidazole rings. These types of compounds are known for their diverse chemical and biological properties, making them valuable in various fields of research and industry.

準備方法

One common method involves the reaction of pyridine-3-carbaldehyde with thiosemicarbazide under acidic conditions to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .

化学反応の分析

1-Pyridin-3-YL-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Major Products: These reactions can yield a variety of products, including disulfides, sulfonic acids, and substituted imidazole derivatives.

科学的研究の応用

Chemical Properties and Reactions

Chemical Structure : The compound features both pyridine and imidazole rings, which contribute to its reactivity and versatility. The thiol group is particularly reactive, allowing for interactions with various biomolecules.

Reactions :

- Oxidation : The thiol can be oxidized to form disulfides or sulfonic acids.

- Reduction : Under specific conditions, the imidazole ring can be reduced to dihydroimidazole derivatives.

- Substitution : Nucleophilic substitution can occur at the pyridine ring with reagents like alkyl halides.

Chemistry

1-Pyridin-3-YL-1H-imidazole-2-thiol serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it a valuable precursor in organic synthesis.

Biology

The compound has been studied for its potential antimicrobial and anticancer properties. For instance, research indicates that similar imidazole derivatives exhibit significant antibacterial activity against Helicobacter pylori, a bacterium associated with gastric ulcers. In vitro studies have shown that these compounds can inhibit bacterial growth effectively, suggesting their potential as therapeutic agents against resistant strains .

Medicine

In medicinal chemistry, this compound is explored as a lead compound in developing pharmaceuticals targeting various diseases. Its interaction with enzymes such as PI3Kα and CYP51 indicates its potential in treating cancer and fungal infections by modulating enzyme activity .

Industry

The compound is utilized in producing specialty chemicals and as a catalyst in specific chemical reactions. Its versatility allows it to play a role in various industrial applications, including the synthesis of agrochemicals and fine chemicals.

Antimicrobial Activity

A study evaluated the antibacterial activity of imidazole derivatives against both metronidazole-sensitive and resistant strains of H. pylori. The results demonstrated that certain derivatives exhibited inhibition zones significantly larger than controls, indicating their effectiveness .

| Compound | Inhibition Zone (mm) | Strain |

|---|---|---|

| 16a | 32 | Sensitive |

| 16a | 27 | Resistant |

Anticancer Potential

Research on imidazole derivatives has highlighted their ability to inhibit cancer cell migration and invasion pathways. For example, compounds similar to this compound have shown efficacy in reducing the migratory capabilities of cancer cells through modulation of the MAPK signaling pathway .

作用機序

The mechanism of action of 1-Pyridin-3-YL-1H-imidazole-2-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and apoptosis .

類似化合物との比較

1-Pyridin-3-YL-1H-imidazole-2-thiol can be compared with other similar compounds, such as:

2-(1H-Imidazol-2-yl)pyridine: This compound also contains both pyridine and imidazole rings but differs in the position of the imidazole ring attachment.

1-(1H-Imidazol-1-yl)pyridin-2-yl)methanone: This compound has a similar structure but includes a methanone group, which alters its chemical properties and reactivity.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

Overview

1-Pyridin-3-YL-1H-imidazole-2-thiol is a heterocyclic compound notable for its diverse biological activities. Its structure incorporates both pyridine and imidazole rings, which contribute to its ability to interact with various biological targets. This compound has been studied for its potential therapeutic applications, particularly in cancer treatment, antimicrobial activity, and modulation of cellular processes.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Interaction : The thiol group in this compound allows it to form covalent bonds with cysteine residues in proteins, leading to modulation of enzyme activity. This interaction can inhibit or activate various enzymes, including proteases and kinases .

- Cell Signaling Pathways : The compound influences cellular signaling pathways such as the MAPK pathway, which can alter gene expression and cellular responses .

- Antimicrobial Activity : It has demonstrated significant antimicrobial properties against various pathogens, which may be attributed to its ability to disrupt microbial cellular functions .

Anticancer Properties

Research indicates that this compound has potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast cancer cells (MCF-7) by inducing apoptosis and cell cycle arrest .

Antimicrobial Effects

The compound has shown effectiveness against a range of bacteria and fungi. For instance, studies have reported its activity against Staphylococcus aureus and Escherichia coli, with mechanisms likely involving disruption of bacterial cell wall synthesis or function .

Case Studies

- Anticancer Activity : A study focused on the effects of imidazole derivatives on MCF-7 breast cancer cells revealed that this compound significantly inhibited cell growth and induced apoptosis through the activation of caspases .

- Antimicrobial Testing : In a comparative study of various imidazole derivatives, this compound was found to exhibit superior antimicrobial activity compared to standard antibiotics like Norfloxacin .

Dosage and Efficacy

The efficacy of this compound varies with dosage. At lower concentrations, the compound demonstrates therapeutic effects such as anti-inflammatory and antioxidant activities, while higher doses may lead to cytotoxic effects in certain cell types .

The biochemical properties of this compound include:

| Property | Description |

|---|---|

| Molecular Formula | C8H8N4S |

| Molecular Weight | 196.24 g/mol |

| Solubility | Soluble in DMSO and ethanol; limited solubility in water |

| Stability | Relatively stable under physiological conditions; sensitive to oxidizing agents |

Q & A

Q. Basic: What are the established synthetic routes for 1-Pyridin-3-YL-1H-imidazole-2-thiol, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves multi-step reactions, including:

- Nucleophilic substitution to attach the pyridinyl group to the imidazole-thiol core (e.g., using K₂CO₃ as a base) .

- Cyclization reactions under controlled temperatures (60–80°C) to form the imidazole ring .

- Catalytic optimization : Ferric chloride (FeCl₃) or tert-butyl hydroperoxide (TBHP) may enhance regioselectivity and yield in cyclization steps .

Key factors affecting yield :

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- pH control : Basic conditions (pH 8–10) prevent thiol oxidation .

- Temperature : Excessive heat (>100°C) may degrade thiol groups, reducing purity .

Example Spectral Data :

| Technique | Key Peaks/Features | Significance | Source |

|---|---|---|---|

| ¹H NMR | δ 3.71 (s, CH₃) | Methoxy group in analogs | |

| IR | 2550 cm⁻¹ | Thiol confirmation |

Q. Basic: What are the known biological activities of this compound, and how are they evaluated?

Methodological Answer:

- Antimicrobial assays : Disk diffusion or microdilution methods against E. coli or S. aureus (MIC values reported in µg/mL) .

- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀) using fluorescence-based substrates .

- Molecular docking : Predict binding modes with targets like CYP450 or bacterial enzymes (e.g., AutoDock Vina) .

Example Biological Data :

| Activity | Assay Type | Result (IC₅₀/MIC) | Target | Source |

|---|---|---|---|---|

| Antibacterial | Broth dilution | 12.5 µg/mL | S. aureus | |

| Kinase inhibition | Fluorescence | 0.8 µM | EGFR |

Q. Advanced: How can computational methods predict interactions between this compound and biological targets?

Methodological Answer:

- Docking simulations : Use software like Schrödinger Suite or GROMACS to model ligand-receptor interactions (e.g., hydrogen bonding with His159 in CYP450) .

- MD simulations : Analyze stability of binding poses over 100-ns trajectories (RMSD < 2.0 Å indicates stable complexes) .

- QSAR models : Correlate substituent electronic properties (Hammett σ values) with bioactivity .

Key Parameters :

- Grid box size : 20 Å × 20 Å × 20 Å for docking .

- Scoring functions : AMBER forcefield for energy minimization .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay standardization : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .

- Control experiments : Include reference inhibitors (e.g., ciprofloxacin for antibacterial assays) to validate protocols .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Case Study :

- Discrepancies in IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations (1 mM vs. 10 mM) .

Q. Advanced: What strategies optimize the purification of this compound for high-purity samples?

Methodological Answer:

- Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for optimal separation .

- Recrystallization : Ethanol/water (1:1) at 4°C yields >95% pure crystals .

- HPLC : Reverse-phase C18 column, 0.1% TFA in acetonitrile/water gradient .

Purity Metrics :

| Method | Purity Achieved | Retention Time (min) | Source |

|---|---|---|---|

| HPLC | 98.5% | 12.3 |

Q. Safety and Handling: What precautions are critical when handling this compound?

Methodological Answer:

- GHS hazards : Acute toxicity (Category 4), skin corrosion (Category 2) .

- PPE : Nitrile gloves, lab coat, and fume hood for synthesis .

- First aid : Immediate rinsing with water for skin/eye contact; activated charcoal for ingestion .

Emergency Protocols :

| Exposure | Action | Source |

|---|---|---|

| Inhalation | Move to fresh air; administer oxygen | |

| Skin | Wash with soap/water; remove contaminated clothing |

特性

IUPAC Name |

3-pyridin-3-yl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c12-8-10-4-5-11(8)7-2-1-3-9-6-7/h1-6H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFDFGXJICAQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445315 | |

| Record name | 1-PYRIDIN-3-YL-1H-IMIDAZOLE-2-THIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17452-15-2 | |

| Record name | 1,3-Dihydro-1-(3-pyridinyl)-2H-imidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17452-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-PYRIDIN-3-YL-1H-IMIDAZOLE-2-THIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。